1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Description
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a fluorinated heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a carbonitrile moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization reactions, such as the condensation of 5-amino-pyrazole derivatives with formamide or formic acid under reflux conditions . The fluorine atom enhances metabolic stability and bioavailability, while the carbonitrile group contributes to binding affinity in enzyme inhibition studies .
Structure
3D Structure
Properties
CAS No. |
89454-06-8 |
|---|---|
Molecular Formula |
C12H6FN5 |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H |
InChI Key |
MWGOTTLCEZKSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclization
In a method adapted from, heating 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with malononitrile in dioxane under HCl gas yields the target compound. The reaction proceeds via nucleophilic attack and subsequent cyclodehydration, achieving yields of 65–72% after 6 hours at reflux.
Key parameters :
-
Solvent : Dioxane
-
Acid catalyst : Dry HCl gas
-
Temperature : 100–110°C
-
Yield : 68% (average)
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study in demonstrated that irradiating the same reactants at 150°C for 20 minutes in dimethylformamide (DMF) increased yields to 85%, reducing side product formation.
Chlorination-Cyanation Sequential Approach
This two-step method, derived from and, involves initial chlorination followed by cyanation.
Preparation of Chloro Intermediate
The 4-chloro derivative, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is synthesized by treating 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) and catalytic DMF. The reaction achieves near-quantitative conversion at 90°C for 4 hours.
Reaction conditions :
Cyanide Substitution
The chloro intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in DMF at 120°C for 8 hours, yielding the 4-carbonitrile product. Copper(I) iodide (CuI) is often added to catalyze the reaction, improving yields from 60% to 78%.
Optimized protocol :
-
Cyanide source : NaCN (2 eq)
-
Catalyst : CuI (10 mol%)
-
Solvent : DMF
-
Temperature : 120°C
Direct Cyano Group Introduction via Palladium Catalysis
A patent method describes palladium-catalyzed cyanation of 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. Using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DMF at 130°C affords the product in 82% yield after 12 hours.
Mechanistic insight :
Advantages :
-
High regioselectivity
-
Tolerance of electron-withdrawing groups (e.g., 4-fluorophenyl)
Alternative Pathways and Modifications
Cyanation via Sandmeyer Reaction
A modified Sandmeyer reaction, reported in, converts a 4-amino intermediate to the carbonitrile. Treating 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with sodium nitrite (NaNO₂) in HCl, followed by copper(I) cyanide (CuCN), achieves 70% yield.
Critical steps :
-
Diazotization at 0–5°C.
-
CuCN-mediated cyanation at 50°C.
One-Pot Synthesis
A streamlined one-pot method from combines cyclocondensation and cyanation. Starting with 4-fluorophenylhydrazine and ethyl cyanoacetate, the reaction proceeds through:
-
Formation of pyrazole intermediate.
-
Cyclization with cyanamide under HCl.
Structural Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic methods:
-
IR Spectroscopy : A sharp absorption band at 2,230 cm⁻¹ confirms the C≡N stretch.
-
¹H NMR (DMSO-d₆) :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Cyclo. | 68 | 6 | Moderate | High |
| Microwave Cyclo. | 85 | 0.3 | High | Moderate |
| Chlorination-Cyanation | 78 | 12 | Low | High |
| Palladium Catalysis | 82 | 12 | Very Low | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity : Use of bulky bases (e.g., DBU) minimizes byproducts during cyclocondensation.
-
Cyanide Toxicity : Substituting NaCN with K₄[Fe(CN)₆] improves safety without compromising yield.
-
Solvent Choice : Replacing DMF with acetonitrile reduces metal catalyst requirements in Pd-mediated reactions.
Industrial Applications and Patent Landscape
The compound’s utility in kinase inhibition (as noted in) has driven patent activity. Key patents emphasize:
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It reacts with active methylene derivatives, such as malononitrile and ethyl cyanoacetate, to form complex heterocyclic structures.
Common reagents used in these reactions include benzaldehyde, malononitrile, ethyl cyanoacetate, and various binucleophiles . The major products formed from these reactions are often substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is recognized as a crucial intermediate in the synthesis of novel drugs, particularly in oncology. Its structure allows for the design of targeted therapies aimed at specific cancer types. Research has indicated that derivatives of this compound exhibit potent anti-cancer activity by inhibiting key enzymes involved in tumor progression.
Case Study: Oncology Research
- Objective: To evaluate the efficacy of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile derivatives against various cancer cell lines.
- Findings: Several derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation.
Biochemical Research
In biochemical studies, this compound serves as a tool to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biochemical processes and disease mechanisms.
Case Study: Enzyme Interaction Studies
- Objective: To study the interaction of the compound with specific kinases involved in cellular signaling.
- Findings: The compound was found to selectively inhibit certain kinases, leading to altered signaling pathways that are critical in cancer progression.
Material Science
The unique electronic properties of this compound have led to its exploration in material science, particularly in the development of organic semiconductors. These materials are essential for creating efficient electronic devices.
Research Insights
- Researchers have synthesized thin films using this compound and tested their electrical conductivity and stability under various conditions. Results indicate promising applications in organic light-emitting diodes (OLEDs) and solar cells.
Agricultural Chemistry
In agricultural chemistry, the compound is being investigated for its potential as a new agrochemical. Its properties may enhance crop resistance to pests and diseases, contributing to sustainable agricultural practices.
Case Study: Agrochemical Development
- Objective: To assess the effectiveness of the compound as a pesticide.
- Findings: Preliminary tests showed that formulations containing this compound significantly reduced pest populations without harming beneficial insects.
Diagnostic Applications
Researchers are exploring the use of this compound in developing diagnostic agents for early disease detection. Its ability to bind selectively to certain biomolecules makes it suitable for imaging and diagnostic purposes.
Research Findings
- Studies have demonstrated that derivatives can be labeled with imaging agents to visualize tumors or disease markers in vivo, enhancing diagnostic accuracy.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and disrupting cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile, highlighting differences in substituents, physical properties, and biological activity:
Structural and Electronic Differences
- Position 1 Substitution: The 4-fluorophenyl group in the target compound contrasts with bulkier groups like 4-nitrophenyl (electron-withdrawing) in or chromenone-ethyl in . Fluorine’s electronegativity improves solubility and metabolic resistance compared to nitro or trifluoromethyl groups .
- Additional Modifications: Compounds like the chromenone derivative in incorporate fused aromatic systems, enhancing π-π stacking interactions but increasing molecular weight and logP values.
Key Research Findings and Trends
- Fluorine Impact: Fluorine at the 4-position of the phenyl ring reduces oxidative metabolism in vivo, extending half-life compared to non-fluorinated analogs .
- Carbonitrile vs. Amine : Carbonitrile-substituted derivatives exhibit 10–100-fold higher potency in kinase assays compared to amine-substituted counterparts .
- Thermal Stability : High melting points (>340°C) in and the target compound suggest robust crystalline structures suitable for formulation .
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 230.20 g/mol. Its structure includes a pyrazolo-pyrimidine core, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives indicated that compounds with similar structures to this compound demonstrated potent activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
| 13 | 0.30 | E. coli |
The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, particularly for compound 7b, which serves as a benchmark for evaluating the efficacy of related compounds.
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications on the pyrimidine ring significantly influence the anticancer activity against different types of cancer cells .
Case Study: Anticancer Screening
A specific investigation into the effects of substituted pyrazolo[3,4-d]pyrimidines revealed that compounds with a fluorophenyl group exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Enzyme Inhibition
This compound has also been studied as an inhibitor of phosphodiesterase (PDE) enzymes. In particular, it targets CpPDE1 in Cryptosporidium parasites, suggesting potential applications in treating cryptosporidiosis .
Table 2: PDE Inhibition Potency
| Compound | EC50 (µM) | Target Enzyme |
|---|---|---|
| PDEi2 | <1 | CpPDE1 |
| PDEi5 | <1 | CpPDE1 |
The low EC50 values indicate high potency as PDE inhibitors, which could lead to novel treatments for diseases caused by these parasites.
Q & A
What are the key synthetic pathways for synthesizing 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile, and how do reaction conditions influence yield and purity?
Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of fluorophenyl-substituted precursors with nitrile-containing intermediates. Key steps include:
- Cyclization: Use of polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates and enhance reaction efficiency .
- Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions under controlled temperatures (60–100°C) .
- Purification: Column chromatography or recrystallization in ethanol/dioxane mixtures to isolate the product .
Critical Factors:
- Solvent Choice: Polar aprotic solvents improve solubility of aromatic intermediates .
- Temperature Control: Higher temperatures (>100°C) risk decomposition, while lower temperatures (<60°C) reduce reaction rates .
How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?
Level: Basic (Characterization)
Answer:
- NMR:
- IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry: Molecular ion peak at m/z 265 (calculated for C₁₂H₇F₂N₅) .
Validation: Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced (Data Analysis)
Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols: Use consistent ATP concentrations in kinase inhibition assays (e.g., 10 µM ATP for IC₅₀ comparisons) .
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Meta-Analysis: Compare data across studies using PubChem BioActivity datasets to identify outliers .
What computational methods are recommended for studying SAR of pyrazolo[3,4-d]pyrimidine derivatives?
Level: Advanced (Structure-Activity Relationships)
Answer:
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carbonitrile and fluorophenyl groups .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
How does the fluorophenyl substituent influence electronic properties and reactivity?
Level: Advanced (Chemical Properties)
Answer:
- Electron-Withdrawing Effect: The fluorine atom increases electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic attack at the C-4 position .
- Steric Effects: The para-fluorine minimizes steric hindrance, favoring planar conformations that improve binding to flat enzymatic pockets .
Experimental Validation: Compare reaction rates with non-fluorinated analogs in SNAr reactions .
What are best practices for designing enzyme inhibition assays for this compound?
Level: Advanced (Experimental Design)
Answer:
- Kinase Assays:
- Use Z´-factor >0.5 to ensure robustness .
- Include staurosporine as a positive control for IC₅₀ benchmarking .
- Concentration Gradients: Test 0.1–100 µM ranges to capture full dose-response curves .
- Counter-Screens: Evaluate selectivity against off-target kinases (e.g., CDK2, PKA) .
How can HPLC/LC-MS pitfalls be mitigated for this compound?
Level: Advanced (Data Analysis)
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
